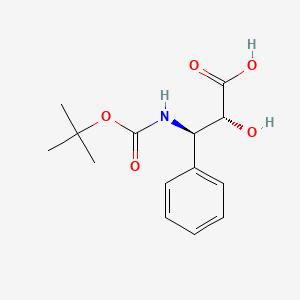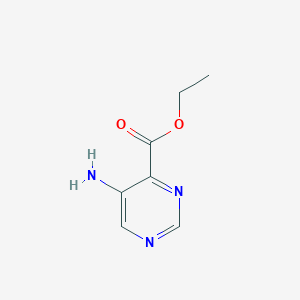![molecular formula C8H5NO2S B3146526 Thieno[2,3-c]pyridine-5-carboxylic acid CAS No. 60249-08-3](/img/structure/B3146526.png)
Thieno[2,3-c]pyridine-5-carboxylic acid
Descripción general
Descripción
Thieno[2,3-c]pyridine-5-carboxylic acid is a bicyclic heteroaromatic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused ring system comprising a thiophene ring and a pyridine ring, making it a versatile scaffold for drug discovery and development. The presence of both sulfur and nitrogen atoms in its structure allows for unique interactions with biological targets, enhancing its potential as a pharmacophore.
Mecanismo De Acción
Target of Action
Thieno[2,3-c]pyridine-5-carboxylic acid is a heteroaromatic compound that has been identified as a potential inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase protein that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Mode of Action
The thieno[2,3-c]pyridine scaffold interacts with the hinge region of the kinase protein. The ring nitrogen of the compound acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group . This interaction is crucial for the compound’s inhibitory activity against GRK2. The compound’s mode of action is further characterized by the formation of a loose hydrogen bond with a backbone carbonyl group .
Análisis Bioquímico
Biochemical Properties
Thieno[2,3-c]pyridine-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is crucial for regulating various cellular activities. This compound interacts with the ATP-binding pocket of kinases, inhibiting their activity. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[2,3-c]pyridine scaffold .
Cellular Effects
This compound influences various cellular processes by modulating kinase activity. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in cell function. For example, it can inhibit the activity of GRK2 kinase, which plays a role in regulating G protein-coupled receptor signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding pocket of kinases. The nitrogen atom in the thieno[2,3-c]pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone amide NH-group of the kinase. Additionally, the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group. These interactions stabilize the binding of this compound to the kinase, inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of kinase activity, affecting cellular processes such as proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of kinase activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting kinases that regulate metabolic processes. For example, the inhibition of GRK2 kinase by this compound can alter glucose metabolism and lipid homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For instance, this compound may be transported into cells via specific transporters and bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of this compound can influence its activity and function, as it may interact with different biomolecules in various cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c]pyridine-5-carboxylic acid typically involves the construction of the thiophene ring followed by the formation of the pyridine ring. One common method includes the use of substituted pyrimidine-4-carboxylic acid derivatives. Another approach involves the reduction of 2-nitrothiophenes to form esters of the target acids. Additionally, the inverse electron-demand Diels–Alder reaction from 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate has been employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis platforms to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Thieno[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized to enhance their biological activity.
Aplicaciones Científicas De Investigación
Thieno[2,3-c]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Thieno[2,3-c]pyridine derivatives have shown potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial agents
Industry: The compound is utilized in the development of organic semiconductors and corrosion inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine: Another bicyclic heteroaromatic compound with similar structural features but different biological activities.
Thieno[3,2-c]pyridine: A related compound with a different ring fusion pattern, leading to distinct chemical properties and applications.
Uniqueness
Thieno[2,3-c]pyridine-5-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which allows for diverse chemical modifications and interactions with biological targets. This uniqueness enhances its potential as a versatile scaffold in medicinal chemistry and drug discovery.
Propiedades
IUPAC Name |
thieno[2,3-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-12-7(5)4-9-6/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIAHEIBOHZBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(C=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)

![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)


![8-Propyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3146511.png)

![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)

![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)
